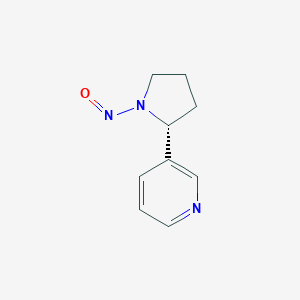

(R)-N'-Nitrosonornicotine

描述

(R)-N'-Nitrosonornicotine (NNN) is an important compound found in tobacco smoke and is a major contributor to carcinogenesis. NNN is a potent carcinogen in laboratory animals and is thought to act as a direct-acting carcinogen in humans. NNN has been extensively studied in the laboratory and has been found to be a potent carcinogen in vivo, with a high degree of carcinogenic potency. In addition, NNN has been linked to a variety of other adverse health effects, including cardiovascular and respiratory diseases.

科学研究应用

DNA Adduct Formation and Carcinogenicity : NNN is known to form DNA adducts, which are a type of DNA damage associated with carcinogenesis. Yang et al. (2016) found that racemic NNN enhances levels of O(6)-POB-dGuo DNA adducts in rat esophagus, indicating its potential carcinogenic effects (Yang et al., 2016). Similarly, Zhang et al. (2009) observed that NNN treatment generates more pyridyloxobutyl (POB)-DNA adducts in nasal and respiratory mucosa of rats compared to its (S)-enantiomer (Zhang et al., 2009).

Enantiomeric Separation and Isomerization : Deng et al. (2021) demonstrated that supercritical fluid chromatography tandem mass spectrometry can effectively separate the R/S enantiomers and E/Z isomers of NNN, aiding in studies of its biological activity (Deng et al., 2021).

Carcinogenic Biomarker and Tobacco Analysis : NNN serves as a biomarker to differentiate between tobacco smokers and passive smokers, and it can be synthesized from nicotinoid myosmine found in various products and human gastric juice (Zwickenpflug, 2000). Also, (S)-NNN, a variant of NNN found in tobacco products, is identified as a potent oral cavity carcinogen in rats (Balbo et al., 2013).

Metabolic Activation and Carcinogenesis : The carcinogenic potential of NNN is dependent on its metabolic activation. Fan et al. (2019) noted that NNN can induce tumors in animal models and is classified as a human carcinogen by the International Agency for Research on Cancer (Fan et al., 2019).

Metabolism and Inhibition Studies : Studies have shown that enzymes like cytochrome P450 catalyze the hydroxylation of NNN, producing carcinogenic nitrosamines. Wong et al. (2005) highlighted the role of P450 2As in the alpha-hydroxylation of nitrosamines, including NNN (Wong et al., 2005). Furthermore, Porubin et al. (2007) found that antioxidants like ascorbic acid can inhibit the formation of NNN in rats (Porubin et al., 2007).

Presence in Tobacco Products : NNN is a common constituent in tobacco products. Stepanov et al. (2013) reported that (S)-NNN is predominant in various U.S. tobacco products (Stepanov et al., 2013).

Health Implications : The presence of NNN in products like oral nicotine replacement therapy can lead to the formation of carcinogenic compounds in users, indicating potential health risks (Stepanov et al., 2009).

属性

IUPAC Name |

3-[(2R)-1-nitrosopyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKABJYQDMJTNGQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210619 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N'-Nitrosonornicotine | |

CAS RN |

61601-78-3 | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061601783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-N'-Nitrosonornicotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

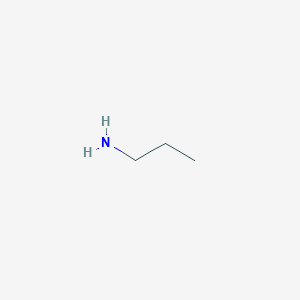

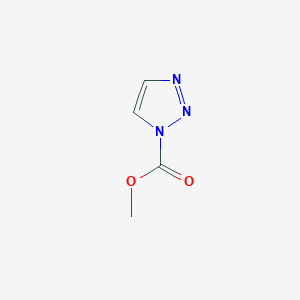

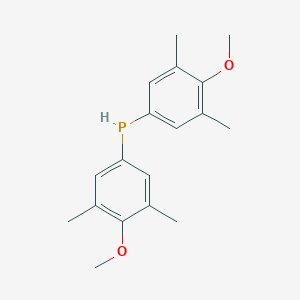

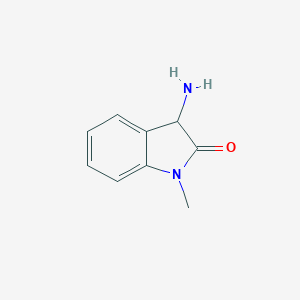

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

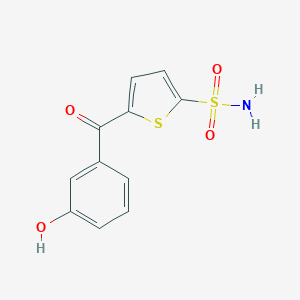

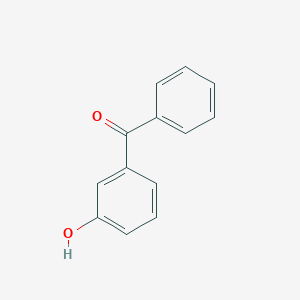

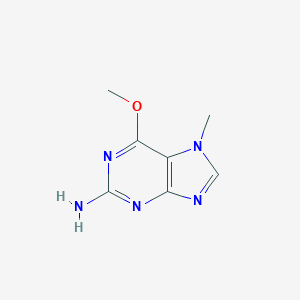

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Trifluoromethyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B44170.png)

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)